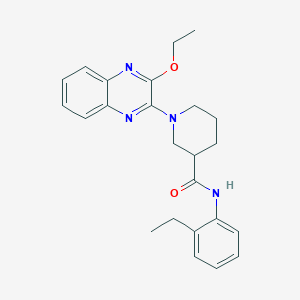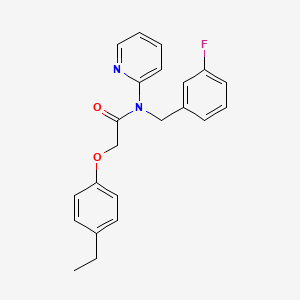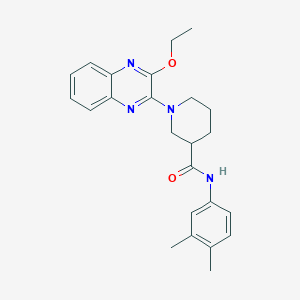![molecular formula C20H24ClNO3 B11310740 2-chloro-3-hydroxy-4-[(3-methyl-1-piperidinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11310740.png)
2-chloro-3-hydroxy-4-[(3-methyl-1-piperidinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-3-hydroxy-4-[(3-methyl-1-piperidinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound with a unique structure that includes a chlorinated hydroxy group, a piperidinyl methyl group, and a benzochromenone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-hydroxy-4-[(3-methyl-1-piperidinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps, starting with the preparation of the benzochromenone core This can be achieved through a series of reactions, including Friedel-Crafts acylation, cyclization, and chlorination
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
化学反应分析
Types of Reactions
2-chloro-3-hydroxy-4-[(3-methyl-1-piperidinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxy group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the chlorine atom could yield various substituted derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and potential biological activity.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-chloro-3-hydroxy-4-[(3-methyl-1-piperidinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure suggests it could interact with enzymes or receptors, potentially inhibiting or activating certain biological processes.
相似化合物的比较
Similar Compounds
2-chloro-3-hydroxy-4-[(3-methyl-1-piperidinyl)methyl]-benzo[c]chromen-6-one: A similar compound with a slightly different structure.
3-hydroxy-4-[(3-methyl-1-piperidinyl)methyl]-benzo[c]chromen-6-one: Lacks the chlorine atom but has similar properties.
2-chloro-3-hydroxy-4-[(1-piperidinyl)methyl]-benzo[c]chromen-6-one: Similar structure but with a different substitution pattern on the piperidine ring.
Uniqueness
The presence of both the chlorine atom and the piperidinyl methyl group in 2-chloro-3-hydroxy-4-[(3-methyl-1-piperidinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one makes it unique compared to other similar compounds. These functional groups can significantly influence the compound’s reactivity and potential biological activity, making it a valuable target for further research and development.
属性
分子式 |
C20H24ClNO3 |
|---|---|
分子量 |
361.9 g/mol |
IUPAC 名称 |
2-chloro-3-hydroxy-4-[(3-methylpiperidin-1-yl)methyl]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C20H24ClNO3/c1-12-5-4-8-22(10-12)11-16-18(23)17(21)9-15-13-6-2-3-7-14(13)20(24)25-19(15)16/h9,12,23H,2-8,10-11H2,1H3 |
InChI 键 |
UUEGAQAXSCEANP-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCN(C1)CC2=C3C(=CC(=C2O)Cl)C4=C(CCCC4)C(=O)O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4-dichloro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B11310658.png)

![N-(1-benzyl-1H-pyrazol-5-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide](/img/structure/B11310667.png)
![N-(2-chlorobenzyl)-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11310668.png)
![N-(4-methylbenzyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11310671.png)
![4-bromo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B11310673.png)
![3,7,7-trimethyl-4-(2,4,5-trimethoxyphenyl)-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one](/img/structure/B11310678.png)
![7-bromo-4-oxo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11310693.png)

![5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-isopropylphenyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11310709.png)

![4-(Propan-2-yl)phenyl 5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11310719.png)

![1-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-N-(4-methylbenzyl)methanamine](/img/structure/B11310730.png)
